2-(Thiophen-2-yl)-1,3-thiazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLRIDOHTCKNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54986-99-1 | |
| Record name | 2-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Thiophen 2 Yl 1,3 Thiazole 5 Carbaldehyde and Its Core Structure
Precursor Synthesis Strategies involving Thiophene (B33073) and Thiazole (B1198619) Moieties
The efficient synthesis of 2-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde relies heavily on the accessibility of well-defined precursor molecules. These strategies typically involve the separate synthesis of thiophene and thiazole-containing starting materials that can be coupled or transformed in later stages.
Synthesis of Thiophene-2-carbaldehyde (B41791) Derivatives
Thiophene-2-carbaldehyde is a crucial starting material for the introduction of the 2-(thiophen-2-yl) group. One of the most common and industrially scalable methods for its synthesis is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes thiophene and a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net
A patented method describes the synthesis of 2-thiophenecarboxaldehyde by reacting thiophene with solid phosgene (B1210022) and N,N-dimethylformamide in a suitable solvent like chlorobenzene. This process offers good yields and is adaptable for industrial production. nih.gov The reaction proceeds through an electrophilic substitution on the electron-rich thiophene ring.
| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiophene, N,N-dimethylformamide | Solid Phosgene | Chlorobenzene | 0 to 85 | 7 | 88 | nih.gov |
| Thiophene, N,N-dimethylformamide | POCl₃ | - | - | - | Medium | nih.gov |
This table presents data on the synthesis of Thiophene-2-carbaldehyde.
Furthermore, thiophene-2-carbaldehyde can serve as a precursor for creating thiosemicarbazones, which are valuable intermediates in the synthesis of thiazole derivatives. By refluxing thiophene-2-carbaldehyde with thiosemicarbazide (B42300) in ethanol (B145695) with a catalytic amount of acetic acid, the corresponding thiosemicarbazone can be obtained in good yields. researchgate.net
Synthesis of 1,3-Thiazole-5-carbaldehyde Precursors
The synthesis of the thiazole-5-carbaldehyde moiety can be approached through various methods. One notable strategy involves the cyclization of precursors that already contain the aldehyde or a group that can be readily converted to it. For instance, the Hantzsch thiazole synthesis, a classical method, involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. synarchive.com To obtain a 5-formylthiazole derivative, a 2-halo-3-oxopropanal or a protected equivalent would be a suitable starting material to react with a thioamide.
Direct and Stepwise Syntheses of this compound
The construction of the target molecule can be achieved through either direct or stepwise synthetic routes. Direct methods aim to assemble the entire molecule in a single or a few sequential steps, while stepwise approaches focus on building the 2-(thiophen-2-yl)thiazole core first, followed by the introduction of the aldehyde group.
Condensation Reactions and Cyclization Approaches
A plausible and efficient route to the 2-(thiophen-2-yl)-1,3-thiazole core involves the Hantzsch thiazole synthesis. This method would utilize thiophene-2-carbothioamide (B153584) as the thioamide component. Thiophene-2-carbothioamide can be prepared from thiophene-2-carbonitrile by reaction with hydrogen sulfide. The other reactant would be a three-carbon building block with an aldehyde or a protected aldehyde at the C3 position and a leaving group at the C2 position, such as 2-chloro-3-oxopropanal. The condensation of these two precursors would directly yield the desired thiazole ring with the thiophene and formyl groups at the appropriate positions.
A study on the synthesis of novel thiazole derivatives of thiophene carbaldehyde reports a two-step reaction. Initially, thiophene carbaldehyde is reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate is then refluxed with a substituted phenacyl bromide in the presence of a base like triethylamine (B128534) in ethanol to yield the final thiazole derivative. researchgate.net While this specific example leads to a Schiff base at the 5-position, modification of the second reactant could potentially lead to the desired 5-carbaldehyde.
| Step | Reactants | Reagents/Solvent | Reaction Conditions | Product | Reference |
| 1 | Thiophene carbaldehyde, Thiosemicarbazide | Absolute ethanol, Acetic acid (cat.) | Reflux, 3-4 h | Thiophene-2-carbaldehyde thiosemicarbazone | researchgate.net |
| 2 | Thiophene-2-carbaldehyde thiosemicarbazone, Substituted phenacyl bromide | Triethylamine, Ethanol | Reflux, 4-5 h | Thiazole Schiff base of thiophene carbaldehyde | researchgate.net |
This table outlines a two-step synthesis of thiazole derivatives from thiophene carbaldehyde.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the searched literature, the general principles of MCRs can be applied. For instance, a one-pot reaction involving thiophene-2-carboxaldehyde, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), a sulfur source (like elemental sulfur), and a suitable three-carbon synthon could potentially lead to the formation of the target molecule. MCRs are known for their ability to rapidly generate molecular diversity and are a promising area for the future development of synthetic routes to this compound. researchgate.net
Functional Group Interconversion Strategies
A highly effective strategy for the synthesis of this compound involves the initial synthesis of the 2-(thiophen-2-yl)-1,3-thiazole core, followed by the introduction of the aldehyde group through a functional group interconversion.
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings. rsc.orgijpcbs.com The 2-(thiophen-2-yl)-1,3-thiazole core is an electron-rich system, making it a suitable substrate for this reaction. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. rsc.orgijpcbs.com The formylation is expected to occur at the C5 position of the thiazole ring, which is activated by the electron-donating effect of the sulfur atom and the thiophene ring.
| Substrate | Reagents | Reaction Conditions | Product | Reference |
| Electron-rich arenes/heteroarenes | POCl₃, DMF | Varies | Formylated product | rsc.orgijpcbs.com |
This table provides a general overview of the Vilsmeier-Haack reaction for formylation.
Optimization of Reaction Conditions and Yield Enhancement
Formation of the 2-(Thiophen-2-yl)-1,3-thiazole Core:
The construction of the thiophene ring can be efficiently achieved through the Gewald reaction, a one-pot multicomponent condensation. Following the synthesis of the thiophene precursor, the thiazole ring is typically formed via the Hantzsch thiazole synthesis.
Gewald Reaction Optimization:
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. Key parameters that can be optimized to enhance the yield and reaction rate include the choice of catalyst, solvent, and temperature.
Recent studies have shown that using a catalytic amount of a conjugate acid-base pair, such as piperidinium (B107235) borate, can significantly improve the efficiency of the Gewald reaction. This avoids the need for stoichiometric or excess amounts of base, leading to a more environmentally friendly process. thieme-connect.com The optimization of catalyst loading is critical; for instance, a 20 mol% catalyst loading has been shown to achieve complete conversion in a significantly shorter time. thieme-connect.com
The choice of solvent also plays a pivotal role. While traditional solvents like methanol, ethanol, and DMF are effective, ethanol has been identified as a superior solvent in some cases due to the better solubility of sulfur. researchgate.netsemanticscholar.org The reaction temperature is another critical factor. While some reactions proceed at room temperature, elevating the temperature to 70-100 °C can dramatically reduce the reaction time and increase the yield. thieme-connect.com
| Parameter | Condition | Effect on Yield/Reaction Time | Reference |
|---|---|---|---|
| Catalyst | Piperidinium Borate (20 mol%) | Complete conversion in 20 minutes with 96% yield. | thieme-connect.com |
| Solvent | Ethanol | High yield due to better solubility of sulfur. | researchgate.net |
| Temperature | 100 °C | 96% yield in 25 minutes. | thieme-connect.com |
Hantzsch Thiazole Synthesis Optimization:
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. To enhance the yield and sustainability of this reaction, several modifications have been explored. The use of a reusable catalyst, such as silica-supported tungstosilicic acid, has proven effective in a one-pot, three-component condensation to produce thiazole derivatives in good to excellent yields. nih.gov
Furthermore, the application of ultrasound irradiation has been shown to accelerate the reaction and improve yields, offering an energy-efficient alternative to conventional heating. nih.govnih.gov The choice of solvent is also important, with a mixture of ethanol and water often providing a green and effective medium. nih.gov Acidic conditions have also been investigated and found to influence the regioselectivity of the reaction, which can be a crucial factor in the synthesis of specifically substituted thiazoles. rsc.org
| Parameter | Condition | Effect on Yield/Reaction Time | Reference |
|---|---|---|---|
| Catalyst | Silica Supported Tungstosilicic Acid | Good to excellent yields (79-90%) in a one-pot synthesis. | nih.gov |
| Energy Source | Ultrasonic Irradiation | Accelerated reaction and improved yields. | nih.govnih.gov |
| Solvent | Ethanol/Water (50/50) | Green and effective medium for the reaction. | nih.gov |
| pH | Acidic Conditions (10M-HCl-EtOH) | Influences regioselectivity, can improve yield of specific isomers. | rsc.org |
Vilsmeier-Haack Formylation Optimization:
The final step in the synthesis of this compound is the introduction of the aldehyde group at the 5-position of the thiazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.com
The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com Given that the substrate in this case is a thiophene-thiazole system, careful optimization of the reaction conditions is necessary to achieve selective formylation at the desired position and to maximize the yield.
Key parameters to optimize include the temperature, solvent, and the stoichiometry of the Vilsmeier reagent. The reaction temperature can range from below 0 °C to 80 °C, depending on the reactivity of the substrate. jk-sci.com For less reactive substrates, higher temperatures may be required. However, the thermal stability of the Vilsmeier reagent and the reaction mixture should be considered to avoid potential runaway reactions. mt.com
The choice of solvent can also influence the outcome of the reaction. While DMF can act as both a reagent and a solvent, other solvents can be employed. Solvent-free conditions, where the reactants are ground together, have been shown to provide superior yields and significantly shorter reaction times in some cases. ajrconline.org Microwave irradiation has also been demonstrated to enhance the reaction rate and yield of Vilsmeier-Haack reactions. rsc.org
| Parameter | Condition | Effect on Yield/Reaction Time | Reference |
|---|---|---|---|
| Temperature | 0 °C to 80 °C | Dependent on substrate reactivity; higher temperatures for less reactive substrates. | jk-sci.com |
| Solvent | Solvent-free (grinding) | Superior yields and shorter reaction times compared to solution-phase. | ajrconline.org |
| Energy Source | Microwave Irradiation | Enhancement of reaction rate and yield. | rsc.org |
| Reagent Stoichiometry | Excess POCl₃ | Can promote cyclization and formylation in certain substrates. | rsc.org |
Reactivity Profiles and Derivatization Chemistry of 2 Thiophen 2 Yl 1,3 Thiazole 5 Carbaldehyde
Chemical Transformations of the Carbaldehyde Moiety
The carbaldehyde group is one of the most versatile functional groups in organic synthesis, and its presence on the thiazole (B1198619) ring at the 5-position allows for a variety of chemical transformations.
Oxidation Reactions
The aldehyde functional group of 2-(Thiophen-2-yl)-1,3-thiazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid. This transformation is a fundamental reaction in organic chemistry, typically achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.
Reduction Reactions
Conversely, the carbaldehyde moiety can be reduced to a primary alcohol, yielding (2-(Thiophen-2-yl)-1,3-thiazol-5-yl)methanol. This reduction is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid unintended reactions with other functional groups. The resulting alcohol can undergo further reactions, such as esterification or conversion to an alkyl halide, providing another pathway for derivatization.
Condensation Reactions for Schiff Base Formation
One of the most extensively studied reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. These reactions are often catalyzed by a small amount of acid.
The resulting Schiff bases are a versatile class of compounds with a wide range of applications. The formation of the C=N double bond introduces a new point of functionality and can significantly alter the electronic and steric properties of the molecule. A variety of amines can be used in this reaction, leading to a diverse library of derivatives. For instance, condensation with N¹,N¹-diethylethane-1,2-diamine has been reported to proceed in dichloromethane (B109758) at room temperature.
Table 1: Examples of Schiff Base Formation from Thiophene (B33073) Carbaldehyde Derivatives
| Amine Reactant | Reaction Conditions | Product Type |
|---|---|---|
| N¹,N¹-diethylethane-1,2-diamine | CH₂Cl₂, 25°C, 48h | Thiophene-derived Schiff base ligand |
| 2-Aminothiophenol | Not specified | Novel Schiff base |
This table illustrates typical conditions for Schiff base formation involving thiophene carbaldehydes and various amines, as described in the literature.
Reactions Involving the Thiazole and Thiophene Rings
Both the thiazole and thiophene rings are aromatic and can undergo substitution reactions. The relative reactivity and regioselectivity of these reactions are influenced by the electronic nature of the rings and the substituents they bear.
Electrophilic Aromatic Substitutions
In general, five-membered heterocyclic rings like thiophene are more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position. In this compound, the C2 position of the thiophene ring is already substituted. The directing influence of the thiazole substituent and the remaining free positions on the thiophene ring (C3, C4, and C5) will determine the outcome of electrophilic attack.
The thiazole ring is generally less reactive than the thiophene ring in electrophilic substitutions. The preferred site for electrophilic attack on an unsubstituted thiazole is the C5 position, which is noted to be slightly electron-rich. However, in the target molecule, the C5 position is occupied by the electron-withdrawing carbaldehyde group. This group deactivates the thiazole ring towards electrophilic attack. Therefore, electrophilic substitution is more likely to occur on the thiophene ring. For example, halogenation of substituted thiophenes has been studied, and the rate of reaction is highly dependent on the nature of the existing substituent.
Nucleophilic Substitutions on the Thiazole Ring
The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient nature. This reactivity can be enhanced if a good leaving group, such as a halogen, is present at this position. In the case of this compound, the C2 position is occupied by the thiophene ring, which is not a typical leaving group under standard nucleophilic aromatic substitution conditions.
Nucleophilic substitution would be more feasible if the thiazole ring were first modified, for instance, by introducing a halogen at the C4 position. Alternatively, activation of the ring, such as through quaternization of the thiazole nitrogen, can increase the acidity of the ring protons and facilitate certain nucleophilic reactions. However, direct nucleophilic displacement of the thiophene ring is not a commonly observed reaction pathway under typical conditions.
Cross-Coupling Reactions at Ring Positions
The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The this compound scaffold possesses several C–H bonds across its two heterocyclic rings, presenting multiple opportunities for direct C–H activation and arylation.
In thiazole chemistry, direct arylation typically occurs with high regioselectivity at the C5 position due to its higher acidity and susceptibility to metallation. organic-chemistry.orgacs.orgchemrxiv.org However, in the title compound, this position is occupied by a carbaldehyde group. Consequently, C–H functionalization on the thiazole ring is precluded without prior modification. This directs the focus of cross-coupling reactions to the C–H bonds of the thiophene ring.
Palladium-catalyzed oxidative C–H/C–H cross-coupling reactions have been successfully developed for linking various heterocycles, including thiophenes and thiazoles. rsc.orgresearchgate.net These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an oxidant and additives. The thiophene ring in this compound contains available C–H bonds at the 3'-, 4'-, and 5'-positions, which are potential sites for such transformations. The regioselectivity of these reactions would be influenced by the electronic effects of the thiazole substituent and the specific reaction conditions employed. While direct C-H arylation on the unsubstituted C5 position of a thiazole ring is common, functionalization at the C2 position has also been achieved using specialized palladium/copper catalyst systems. researchgate.net This further underscores the potential for tailored catalytic approaches to achieve site-selective derivatization on related scaffolds.
Below is a table summarizing typical conditions for the direct arylation of thiophene derivatives, which can be extrapolated for reactions involving this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Direct C–H Arylation of Thiophene Systems
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 |
| PdCl₂(dppf) | dppf | KOAc | Dioxane | 100 |
Formation of Complex Heterocyclic Systems Utilizing this compound
The carbaldehyde functional group is a key reactive handle for the construction of new heterocyclic rings. Through condensation and cyclization reactions, this compound serves as a precursor for a diverse range of complex molecules.
Hybrid Thiazole-Pyrazole Derivatives
Pyrazole (B372694) moieties are prevalent in pharmacologically active compounds. A primary synthetic route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org The aldehyde group of this compound can be readily incorporated into such a sequence.
A common strategy begins with a Claisen-Schmidt condensation of the aldehyde with a ketone (e.g., an acetophenone (B1666503) derivative) to form an α,β-unsaturated ketone, also known as a chalcone (B49325) analogue. This intermediate then undergoes a cyclocondensation reaction with hydrazine or a substituted hydrazine to yield a pyrazoline, which can subsequently be aromatized to the corresponding pyrazole. This multi-step process allows for the creation of a library of hybrid molecules containing thiophene, thiazole, and pyrazole rings. tsijournals.com The synthesis of pyrazolyl–thiazole derivatives containing a thiophene moiety has been demonstrated as a viable route to biologically interesting scaffolds. rsc.orgacs.org
The general reaction scheme is as follows:
Step 1 (Chalcone Formation): this compound reacts with a ketone in the presence of a base (e.g., NaOH or KOH).
Step 2 (Pyrazole Formation): The resulting chalcone reacts with a hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) in a suitable solvent like ethanol (B145695) or acetic acid, often with heating, to form the pyrazole ring. organic-chemistry.org
Table 2: Potential Reactants for the Synthesis of Thiazole-Pyrazole Hybrids
| Ketone Component (R-CO-CH₃) | Hydrazine Component (R'-NHNH₂) | Resulting Pyrazole Substituents |
|---|---|---|
| Acetophenone | Hydrazine Hydrate | 5-Phenyl |
| 4-Methoxyacetophenone | Hydrazine Hydrate | 5-(4-Methoxyphenyl) |
| 2-Acetylthiophene | Phenylhydrazine | 1-Phenyl-5-(thiophen-2-yl) |
Thiazole-Thiadiazole and Thiazole-Pyridazine Scaffolds
The aldehyde functionality also enables access to other important five- and six-membered heterocyclic systems.
Thiazole-Thiadiazole Scaffolds: 1,3,4-Thiadiazoles can be synthesized from aldehydes via thiosemicarbazone intermediates. nih.gov The reaction of this compound with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. nih.govchemmethod.com Subsequent oxidative cyclization of this intermediate, often using reagents like ferric chloride (FeCl₃) or other oxidizing agents, leads to the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring. This method provides a direct route to connect the thiophenyl-thiazole core to a thiadiazole moiety. researchgate.net
Thiazole-Pyridazine Scaffolds: Pyridazine (B1198779) rings are typically formed from the reaction of 1,4-dicarbonyl compounds with hydrazine. organic-chemistry.orgliberty.edu To utilize the starting aldehyde, it must first be converted into a suitable precursor. One effective method involves a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or triethylamine (B128534). uminho.pt The resulting α,β-unsaturated dinitrile or ester can then undergo a cyclocondensation reaction with hydrazine hydrate to furnish the pyridazine ring, often resulting in a highly functionalized pyridazinone or aminopyridazine derivative. nih.gov
Table 3: Reagents for the Formation of Thiadiazole and Pyridazine Scaffolds
| Target Scaffold | Key Reagent | Intermediate | Cyclization Condition |
|---|---|---|---|
| 1,3,4-Thiadiazole | Thiosemicarbazide | Thiosemicarbazone | Oxidative (e.g., FeCl₃) |
| Pyridazine | Malononitrile + Hydrazine | α,β-Unsaturated dinitrile | Base-catalyzed condensation |
Synthesis of Polyheterocyclic Architectures
Multicomponent reactions (MCRs) offer a highly efficient strategy for the rapid assembly of complex molecules from simple precursors in a single synthetic operation. tandfonline.comwindows.net this compound is an ideal substrate for MCRs designed to build polyheterocyclic architectures.
A well-established four-component reaction for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles utilizes an aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate. nih.gov In this reaction, the aldehyde undergoes a Knoevenagel condensation with malononitrile, while the β-ketoester reacts with hydrazine to form a pyrazolone (B3327878) intermediate. A subsequent Michael addition followed by intramolecular cyclization and dehydration assembles the final, highly substituted pyranopyrazole ring system. By employing this compound in this MCR, a complex polyheterocyclic architecture containing thiophene, thiazole, pyrazole, and pyran rings can be constructed in a single pot.
The versatility of MCRs allows for significant structural diversity by simply varying the starting components. researchgate.net This approach highlights the value of the title compound as a cornerstone for building intricate and potentially bioactive molecular frameworks.
Table 4: Example of a Four-Component Reaction for Polyheterocycle Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |
|---|---|---|---|---|
| This compound | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Thiophenyl-thiazolyl-pyrano[2,3-c]pyrazole |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Thiophen 2 Yl 1,3 Thiazole 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectral Analysis for Proton Environment Mapping
The ¹H NMR spectrum of 2-(Thiophen-2-yl)-1,3-thiazole-5-carbaldehyde is anticipated to exhibit distinct signals corresponding to the protons on the thiophene (B33073) and thiazole (B1198619) rings, as well as the aldehydic proton. Based on the analysis of the closely related compound, thiophene-2-carbaldehyde (B41791), the protons of the thiophene ring are expected to appear in the aromatic region of the spectrum. rsc.orgchemicalbook.com
The aldehydic proton (-CHO) is expected to be the most deshielded proton due to the strong electron-withdrawing effect of the carbonyl group, and thus should appear at a significantly downfield chemical shift, likely as a singlet. The proton on the thiazole ring is also expected to be in the aromatic region. The three protons on the thiophene ring would likely appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the sulfur atom and the thiazole substituent.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic H | ~9.9 | s (singlet) |
| Thiazole H | ~8.0-8.5 | s (singlet) |
| Thiophene H (position 5') | ~7.8 | dd |
| Thiophene H (position 3') | ~7.7 | dd |
| Thiophene H (position 4') | ~7.2 | t |
Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.
¹³C NMR Spectral Analysis for Carbon Backbone Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of 180-200 ppm. rsc.org
The carbon atoms of the aromatic thiophene and thiazole rings will resonate in the region of approximately 120-150 ppm. The chemical shifts of these carbons are influenced by the heteroatoms (sulfur and nitrogen) and the substituents on the rings. For instance, the carbon atom of the thiophene ring attached to the thiazole ring will have a different chemical shift compared to the other thiophene carbons.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (aldehyde) | ~183 |
| C2 (Thiazole) | ~165 |
| C5 (Thiazole) | ~145 |
| C4 (Thiazole) | ~125 |
| C2' (Thiophene) | ~144 |
| C5' (Thiophene) | ~136 |
| C3' (Thiophene) | ~135 |
| C4' (Thiophene) | ~128 |
Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the thiophene ring, helping to delineate their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the thiophene and thiazole rings, as well as the attachment of the aldehyde group to the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, thiophene, and thiazole moieties.
A strong and sharp absorption band is anticipated in the region of 1660-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. researchgate.net The aromatic C-H stretching vibrations of both the thiophene and thiazole rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene and thiazole rings may be observed in the fingerprint region, typically below 800 cm⁻¹. iosrjournals.org
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aldehyde C-H Stretch | 2850 - 2750 | Weak |
| C=O Stretch (Aldehyde) | 1700 - 1660 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| C-S Stretch | 800 - 600 | Medium to Weak |
Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong absorption in the UV-Vis region. The extended π-system, encompassing both the thiophene and thiazole rings and the carbonyl group, is expected to result in one or more absorption maxima (λmax).
The electronic transitions are likely to be of the π → π* and n → π* types. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the sulfur, nitrogen, or oxygen atoms) to a π* antibonding orbital.
The position of the λmax can be influenced by the solvent polarity. In moving from a non-polar to a polar solvent, a bathochromic shift (red shift, to longer wavelength) is often observed for π → π* transitions, while a hypsochromic shift (blue shift, to shorter wavelength) is common for n → π* transitions. Studies on similar thienyl-thiazole derivatives have shown absorption maxima in the UV-A range. researchgate.netekb.eg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₅NOS₂. uni.lu
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO), leading to a significant fragment ion. Cleavage at the bond connecting the thiophene and thiazole rings could also occur, resulting in ions corresponding to each of the heterocyclic fragments. The presence of sulfur isotopes (³²S and ³⁴S) would result in characteristic M+2 peaks in the mass spectrum.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 195.98854 |
| [M+Na]⁺ | 217.97048 |
| [M]⁺ | 194.98071 |
Source: PubChem. uni.lu
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
As of the latest available data, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, a detailed analysis of its solid-state conformation through experimental crystallographic data is not currently possible. However, the structural motifs of this compound are present in various derivatives that have been subjected to X-ray diffraction studies. An examination of these related structures can offer valuable insights into the likely conformational preferences of the thiophene and thiazole rings.
A notable example is the derivative 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole, which features the core 2-(thiophen-2-yl)-1,3-thiazole linkage. iucr.org The crystallographic data for this compound reveals a high degree of planarity across the molecule. iucr.org The dihedral angles between the central thiophene ring and the two terminal thiazole rings are relatively small, indicating a nearly coplanar arrangement. iucr.org This planarity is a key structural feature that can influence the electronic and photophysical properties of the molecule.
The crystal structure of 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole was determined to be monoclinic with the space group P2₁/c. iucr.org The unit cell parameters and other relevant crystallographic data are summarized in the table below.
Interactive Table: Crystallographic Data for 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole
| Parameter | Value |
| Chemical Formula | C₁₈H₁₀N₂S₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.7297 (14) |
| b (Å) | 8.2396 (5) |
| c (Å) | 12.8160 (12) |
| α (°) | 90 |
| β (°) | 112.872 (11) |
| γ (°) | 90 |
| Volume (ų) | 1530.4 (2) |
| Z | 4 |
Another derivative, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, also provides insights into the conformational behavior of the 2-(thiophen-2-yl) moiety. The crystal structure of this compound shows that the thiophene and pyrazole (B372694) rings are not coplanar, with a significant twist observed between the two rings. This deviation from planarity is likely influenced by the steric hindrance introduced by the bulky substituents.
Interactive Table: Selected Torsion Angles for 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
| Torsion Angle | Value (°) |
| C(1)-C(2)-C(5)-N(1) | -173.9(2) |
| C(3)-C(2)-C(5)-C(6) | 178.9(2) |
| C(5)-C(6)-C(8)-C(9) | 179.3(2) |
| N(1)-C(7)-C(8)-C(9) | 179.0(2) |
While the direct crystallographic data for this compound remains elusive, the analysis of its derivatives suggests that the degree of planarity between the thiophene and thiazole rings can be influenced by the nature of the substituents on the thiazole ring. In the absence of significant steric hindrance, a more planar conformation is likely, which would facilitate π-electron delocalization across the molecular framework. The definitive solid-state structure of the title compound, however, awaits experimental determination through single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Yl 1,3 Thiazole 5 Carbaldehyde
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. For 2-(Thiophen-2-yl)-1,3-thiazole-5-carbaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its fundamental chemical properties. irjweb.com
The structure of this compound consists of a thiophene (B33073) ring linked to a thiazole-5-carbaldehyde moiety. The primary conformational flexibility arises from the rotation around the single bond connecting the two heterocyclic rings.
Theoretical calculations on the minimal 5-(thiophen-2-yl)-1,3-thiazole core suggest that the molecule prefers a highly planar conformation. rsc.org This planarity is attributed to the extensive π-conjugation across the two rings, which stabilizes the structure. The two most stable conformers are typically a syn- and an anti-form, defined by the relative orientation of the sulfur atoms of the two rings. DFT calculations can precisely determine the dihedral angle between the rings and the energy barrier for rotation. For similar bi-heterocyclic systems, this rotational barrier is generally low, suggesting that multiple conformations could co-exist at room temperature, although the planar conformers are energetically favored. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and is fundamental to the molecule's optical and electronic characteristics. researchgate.net
In the this compound system, the thiophene ring acts as an electron-donating (donor) group, while the thiazole-5-carbaldehyde moiety functions as an electron-accepting (acceptor) group.
HOMO: The electron density of the HOMO is typically localized on the electron-rich thiophene ring. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons.
LUMO: The electron density of the LUMO is predominantly distributed over the electron-deficient thiazole (B1198619) ring and the carbaldehyde group. The energy of the LUMO corresponds to the electron affinity.
DFT calculations on the 5-(thiophen-2-yl)-1,3-thiazole core have established its utility in molecular engineering for optoelectronics due to the ability to modulate the HOMO-LUMO energy levels. rsc.org A smaller energy gap implies easier electronic excitation and is often associated with higher chemical reactivity and potential applications in organic electronics. For related thiophene-based heterocyclic systems, calculated energy gaps typically range from 3.0 to 5.0 eV, depending on the specific substituents and the level of theory used in the calculation. researchgate.netjchps.com
Table 1: Representative Frontier Orbital Energies and Properties
| Property | Typical Calculated Value (eV) | Description |
| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. jchps.comscispace.com |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. jchps.com |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Energy difference (ELUMO - EHOMO), indicating chemical stability and reactivity. researchgate.net |
| Ionization Potential (IP) | 5.5 to 6.5 | The energy required to remove an electron (-EHOMO). mdpi.com |
| Electron Affinity (EA) | 1.0 to 2.0 | The energy released when an electron is added (-ELUMO). mdpi.com |
Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can identify the characteristic vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, allowing for direct comparison with experimental spectra.
For this compound, key vibrational modes include:
C=O Stretching: A strong, characteristic band for the aldehyde group, typically predicted in the 1680-1720 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Vibrations from both the thiophene and thiazole rings, expected to appear in the 1400-1600 cm⁻¹ range.
C-S Stretching: Vibrations involving the sulfur atoms in both rings, usually found at lower frequencies (600-800 cm⁻¹). jchps.com
C-H Stretching: Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹.
Correlating these calculated frequencies with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3100 - 3200 | Medium |
| Aldehyde C-H Stretch | 2720 - 2820 | Weak |
| C=O Stretch (Aldehyde) | 1680 - 1720 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| Thiophene Ring Breathing | ~1360 | Medium |
| Thiazole Ring Breathing | ~1240 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.
In an MEP map of this compound:
Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack. The most negative potential is expected to be localized on the oxygen atom of the carbaldehyde group, followed by the nitrogen atom of the thiazole ring. researchgate.netresearchgate.net These sites are the primary centers for hydrogen bonding and interactions with electrophiles.
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the carbaldehyde group and the other hydrogens attached to the rings are expected to show the highest positive potential. irjweb.com
Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.
The MEP map visually confirms the donor-acceptor nature of the molecule, with the thiophene ring being less electron-deficient compared to the thiazole-carbaldehyde portion. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations provide insights into the static properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the influence of the environment.
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can track the rotation between the thiophene and thiazole rings, providing a dynamic picture of its flexibility and the relative populations of different conformers in solution. nih.gov
Analyze Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the study of how the solvent organizes around the molecule, the formation of hydrogen bonds (particularly with the carbaldehyde oxygen and thiazole nitrogen), and how solvation stabilizes or destabilizes certain conformations.
Predict Thermodynamic Properties: Advanced MD techniques can be used to calculate properties such as the free energy of solvation, which is critical for understanding the molecule's solubility and partitioning behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can guide the design of new, more potent molecules.
Although a specific QSAR model for this compound is not detailed in the literature, QSAR studies on broader classes of thiazole derivatives have revealed important design principles. researchgate.net A hypothetical QSAR study involving this compound and its analogues would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), would be used to create a model linking a subset of these descriptors to a measured biological activity (e.g., enzyme inhibition, expressed as pIC₅₀). laccei.org
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external test sets of molecules.
For thiazole-containing compounds, 3D-QSAR studies have often shown that electrostatic effects play a dominant role in determining binding affinities. researchgate.net The MEP map of this compound highlights the importance of the negatively charged regions around the carbonyl oxygen and thiazole nitrogen, suggesting these are key interaction points for biological targets. A QSAR model could quantify the importance of these features, providing a rational basis for designing derivatives with enhanced activity.
No Publicly Available Molecular Docking Simulation Studies Found for this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific molecular docking simulation studies focusing solely on the chemical compound this compound have been identified.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design and discovery to understand how a ligand, such as the specified compound, might interact with a biological target, typically a protein. This analysis provides valuable insights into the binding affinity, mode of interaction, and potential biological activity of the compound.
Therefore, as of the current available research, there is no specific data to populate the requested article section on "Molecular Docking Simulations for Investigating Molecular Recognition and Binding Sites" for this compound. This indicates a potential gap in the current scientific investigation of this particular chemical entity, suggesting an opportunity for future computational chemistry research.
Without any available studies, it is not possible to provide detailed research findings or data tables on the binding interactions, energies, or target proteins for this compound as per the user's request.
Strategic Applications of 2 Thiophen 2 Yl 1,3 Thiazole 5 Carbaldehyde in Diverse Chemical Research Fields
Role as a Versatile Building Block in Organic Synthesis
The presence of both a thiophene (B33073) and a thiazole (B1198619) ring, coupled with a reactive aldehyde functional group, makes 2-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde a highly versatile building block in the field of organic synthesis. This compound provides a foundation for the construction of a wide array of more complex molecular architectures.
Precursor for Advanced Heterocyclic Compounds
The aldehyde functionality of this compound serves as a key reactive site for the synthesis of advanced heterocyclic compounds. Through various condensation and cyclization reactions, this precursor can be transformed into larger, more complex heterocyclic systems. For instance, it is a crucial starting material for the synthesis of pyrazolyl-thiazole hybrids. These hybrid molecules, which combine the structural features of pyrazole (B372694) and thiazole rings, have shown significant potential in medicinal chemistry. nih.govresearchgate.net
The synthesis of these hybrids often involves a multi-step process. Initially, the aldehyde group of this compound can be reacted with a suitable hydrazine (B178648) derivative to form a hydrazone. This intermediate can then undergo cyclization reactions to yield the final pyrazolyl-thiazole structure. nih.gov The specific reagents and reaction conditions can be varied to introduce different substituents on the pyrazole ring, allowing for the creation of a library of related compounds with diverse properties.
Synthesis of Functionalized Organic Molecules
Beyond the creation of new heterocyclic rings, this compound is instrumental in the synthesis of a variety of functionalized organic molecules. A prominent application is in the preparation of Schiff base derivatives. researchgate.netijfans.orgorientjchem.org Schiff bases, which contain a carbon-nitrogen double bond, are readily formed through the condensation reaction of the aldehyde group with primary amines.
The synthesis of these Schiff bases allows for the introduction of a wide range of functional groups, depending on the structure of the primary amine used. This versatility has led to the development of Schiff base ligands capable of coordinating with various metal ions. The resulting metal complexes have been investigated for their catalytic, biological, and material properties. ijfans.org The electronic properties of the thiophene and thiazole rings can influence the coordination chemistry and stability of these complexes.
Contributions to Materials Science and Optoelectronics
The inherent electronic properties of the thiophene and thiazole rings within this compound make it a valuable component in the design and synthesis of advanced materials for electronics and optoelectronics. The conjugated π-system of this heterocyclic scaffold is a key feature that is exploited in the development of organic semiconductors and other functional materials.
Development of Organic Semiconductors and Conjugated Systems
Thiophene and thiazole are well-established building blocks in the field of organic semiconductors. semanticscholar.org Thiophene-based polymers, in particular, have been extensively studied for their excellent charge transport properties. The incorporation of a thiazole unit into a conjugated polymer backbone can further modulate its electronic characteristics. Thiazole is an electron-deficient heterocycle, and its inclusion can lower the energy levels of the highest occupied molecular orbital (HOMO), which is often beneficial for improving the stability and performance of organic electronic devices. nankai.edu.cn
Derivatives of this compound can be used as monomers in polymerization reactions to create novel conjugated polymers. uwaterloo.ca The aldehyde group can be chemically modified to introduce polymerizable functionalities, allowing for the integration of the thiophene-thiazole unit into the main chain of a polymer. The resulting polymers can exhibit interesting semiconducting properties, with potential applications in organic field-effect transistors (OFETs) and other electronic devices. The specific architecture and electronic properties of these polymers can be fine-tuned by co-polymerizing the thiophene-thiazole monomer with other aromatic units.
Application in Organic Photovoltaics and Light-Emitting Materials
The unique electronic structure of materials derived from this compound also makes them promising candidates for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In the context of OPVs, the ability to tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors is crucial for efficient charge separation and transport. The incorporation of the electron-deficient thiazole ring alongside the electron-rich thiophene ring provides a design strategy for creating donor-acceptor type materials with tailored band gaps. mdpi.com
Polymers and small molecules containing the 2-(thiophen-2-yl)-1,3-thiazole moiety can be designed to have broad absorption spectra, which is essential for capturing a larger portion of the solar spectrum in OPV devices. researchgate.netmdpi.com For instance, the strategic placement of thiazole units in polymer donors has been shown to result in deeper HOMO levels, leading to higher open-circuit voltages in solar cells. nankai.edu.cn The performance of such photovoltaic devices is highly dependent on the molecular structure and solid-state packing of the active materials.
Molecular Interactions and Rational Design in Ligand Development
The structural features of this compound and its derivatives make them attractive scaffolds for the rational design of ligands with specific binding properties. The presence of heteroatoms (sulfur and nitrogen) and the ability to introduce various functional groups allow for the tuning of molecular interactions with target molecules or ions.
Molecular docking studies on related thiophene-thiazole derivatives have provided insights into their binding modes with biological targets, such as enzymes. nih.govnih.govmdpi.com These computational studies help in understanding the key intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity and specificity of these ligands. For example, in the design of enzyme inhibitors, the thiophene and thiazole rings can engage in π-stacking interactions with aromatic amino acid residues in the active site, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.
The principles of rational ligand design can also be applied to the development of sensors for metal ions. Schiff base derivatives of this compound can act as chemosensors, where the binding of a specific metal ion to the ligand results in a detectable change in its optical or electrochemical properties. nih.gov The design of such sensors involves tailoring the structure of the ligand to achieve high selectivity and sensitivity for the target ion. The coordination of the metal ion to the heteroatoms of the ligand can alter the electronic structure of the conjugated system, leading to a change in its absorption or fluorescence spectrum.
Design Principles for Chemical Probes and Tools
Information regarding the use of this compound as a foundational scaffold in the design of chemical probes and tools is not specifically documented. Chemical probes are small molecules used to study biological systems, and their design often relies on a scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of targets.
The 2-(thiophen-2-yl)-1,3-thiazole core is a recognized pharmacophore in medicinal chemistry, and the aldehyde functionality of this compound makes it a versatile synthetic intermediate. In principle, the aldehyde group could be used to attach various functionalities through reactions like reductive amination or condensation reactions. This would allow for the development of a library of compounds based on this scaffold, which could then be screened for desired properties as chemical probes. However, there are no specific reports of this compound being used in this manner.
The following table summarizes the key research findings on related derivatives, highlighting the current gap in knowledge regarding this compound.
| Derivative Class | Research Focus | Key Findings |
| Thiophene Carbaldehyde Based Thiazole Derivatives | α-Glucosidase Inhibition | The inhibitory potential was influenced by the nature of substituents on an attached phenyl ring. bldpharm.comuni.lu |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | Anticancer Activity | Certain derivatives showed promising in vitro cytotoxicity against human cancer cell lines. |
Conclusion and Future Research Perspectives on 2 Thiophen 2 Yl 1,3 Thiazole 5 Carbaldehyde
Summary of Key Research Findings and Methodological Advances
Research surrounding 2-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde has primarily centered on its role as a versatile building block for the synthesis of more complex molecules, particularly Schiff base derivatives. These derivatives have demonstrated notable potential in medicinal chemistry.
A key area of investigation has been the exploration of these derivatives as potential agents for diabetic management. Studies have shown that certain Schiff bases synthesized from this compound exhibit significant α-glucosidase inhibitory activity, with some derivatives showing even greater potency than the standard drug, acarbose. uni.luresearchgate.netresearchgate.net Molecular docking studies have further elucidated the binding potential of these compounds within the active site of the α-glucosidase enzyme. uni.luresearchgate.netresearchgate.net
Methodologically, the synthesis of these derivatives often involves a two-step reaction. Initially, thiophene-2-carbaldehyde (B41791) is reacted with thiosemicarbazide (B42300) to form an intermediate. researchgate.net This is followed by a reaction with various substituted phenacyl bromides to yield the desired thiazole (B1198619) Schiff bases. researchgate.net This synthetic strategy has proven effective in generating a library of diverse derivatives for biological screening. uni.luresearchgate.netresearchgate.net
The structural characteristics of this compound, including its molecular formula and connectivity, have been established and are available in public chemical databases.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₈H₅NOS₂ |
| IUPAC Name | This compound |
| CAS Number | 54986-99-1 |
| Molar Mass | 195.26 g/mol |
| SMILES | O=Cc1cs[n]c1c2cccs2 |
Identification of Current Challenges and Knowledge Gaps
Despite its utility as a synthetic precursor, there are notable gaps in the scientific literature concerning this compound itself. A primary challenge is the limited availability of research focused directly on the intrinsic properties and biological activities of the parent compound. The vast majority of studies pivot quickly to its derivatives, leaving the specific characteristics of the carbaldehyde underexplored.
Furthermore, while general synthetic routes for thiazole and thiophene (B33073) derivatives are well-documented, specific methodological advancements and optimization studies for the synthesis of this compound are not extensively reported. Detailed investigations into reaction kinetics, yield optimization, and the development of more sustainable synthetic protocols are lacking.
Promising Avenues for Future Synthetic, Mechanistic, and Application-Oriented Research
The existing research landscape provides a clear trajectory for future investigations into this compound.
Synthetic and Mechanistic Research:
Optimization of Synthesis: There is a need for systematic studies to optimize the synthesis of the title compound, focusing on improving yields, reducing reaction times, and employing greener chemical principles.
Mechanistic Studies: Detailed mechanistic investigations into the formation of its derivatives could provide valuable insights for controlling reaction pathways and designing novel synthetic transformations.
Novel Synthetic Methodologies: The development of new synthetic routes to this compound could enhance its accessibility and utility.
Application-Oriented Research:
Broader Biological Screening: Future research should involve the comprehensive biological screening of the parent compound itself against a wide range of therapeutic targets. This could uncover novel bioactivities beyond its current role as an intermediate.
Development of New Derivatives: While much has been done with Schiff bases, there is potential to explore other classes of derivatives. For example, reactions involving the aldehyde functional group could lead to novel alcohols, carboxylic acids, or other heterocyclic systems with unique properties.
Materials Science Applications: The conjugated π-system of this compound suggests potential applications in materials science, such as in the development of organic semiconductors or dyes.
Table 2: Potential Research Directions
| Research Area | Focus | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Optimization of existing synthetic routes and development of novel, greener methodologies. | Increased availability and cost-effectiveness of the compound for further research. |
| Medicinal Chemistry | Biological screening of the parent compound and synthesis of new, diverse classes of derivatives. | Discovery of new therapeutic agents for a range of diseases. |
| Mechanistic Studies | Elucidation of reaction mechanisms for the formation of the compound and its derivatives. | Enhanced control over synthetic outcomes and the design of more efficient reactions. |
| Materials Science | Investigation of the electronic and photophysical properties of the compound and its polymers. | Development of new organic materials for electronic and optical applications. |
Potential for Novel Chemical Discoveries Originating from the Compound
The unique structural combination of a thiophene and a thiazole ring in this compound provides a rich scaffold for novel chemical discoveries. The reactivity of the aldehyde group, coupled with the electronic properties of the heterocyclic rings, offers numerous possibilities for chemical elaboration.
The exploration of its coordination chemistry with various metal ions could lead to the discovery of novel catalysts or functional materials. Furthermore, its use in multicomponent reactions could provide a rapid and efficient means of generating complex molecular architectures that are difficult to access through traditional synthetic methods.
The intrinsic biological activity of the compound, if any, remains an untapped area of research. A thorough investigation could reveal it to be a lead compound for the development of new therapeutic agents. The structural alerts present in the molecule may also inspire the design of new pharmacophores and bioactive molecules. Ultimately, a deeper understanding of the chemistry and biology of this compound is likely to open doors to unforeseen and exciting areas of chemical and biomedical research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between thiophene-2-carbaldehyde derivatives and thiazole precursors. For example, nucleophilic substitution or cyclization under acidic conditions (e.g., using p-toluenesulfonic acid) in polar aprotic solvents like DMF at 60–80°C. Yield optimization involves controlled stoichiometry, inert atmosphere (N₂/Ar), and purification via silica gel column chromatography with ethyl acetate/hexane gradients. Reaction progress can be monitored using TLC, and intermediates characterized via NMR .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : The aldehyde C=O stretch appears at ~1689 cm⁻¹. Thiophene and thiazole ring vibrations are observed between 600–1500 cm⁻¹.
- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.1 ppm. Thiophene protons appear as multiplets (δ 7.0–7.4 ppm), while thiazole protons show distinct splitting patterns.
- ¹³C NMR : The aldehyde carbon is identified at ~190 ppm, with aromatic carbons in the 120–150 ppm range.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 [M+1]) confirm the molecular weight .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane, 1:3 v/v) effectively separates the product. Recrystallization from ethanol/water (7:3) improves purity. Final purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures <2% impurities. Residual solvents are quantified using GC-MS .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers at 2–8°C. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Respiratory protection (NIOSH P95) is recommended for prolonged exposure .
Advanced Research Questions
Q. What computational methods are recommended for studying the electronic properties of this compound, and how do exchange-correlation functionals affect accuracy?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional (incorporating 20% exact exchange) and 6-31G(d,p) basis set provides reliable electronic structure data. Becke’s 1993 functional (B3) improves thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) by balancing exact exchange and gradient corrections. HOMO-LUMO gaps, electrostatic potential maps, and dipole moments are calculated to predict reactivity .
Q. What challenges arise in crystallizing this compound, and how can tools like SHELX and Mercury assist in structural analysis?
- Methodological Answer : Polymorphism and solvent inclusion complicate crystallization. Slow evaporation from DMSO/water (1:1) at 4°C yields suitable crystals. SHELX refines structures via direct methods, while Mercury visualizes π-π stacking (thiophene-thiazole distances ~3.5 Å) and hydrogen-bonding networks. Void analysis in Mercury identifies solvent-accessible volumes, aiding in disorder modeling .
Q. How can substituents on the thiophene or thiazole rings influence the compound’s reactivity and electronic properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on thiophene increase the electrophilicity of the aldehyde group, accelerating nucleophilic additions. DFT calculations show substituents alter HOMO-LUMO gaps (e.g., -CH₃ reduces the gap by ~0.3 eV). Hammett plots correlate σ values with reaction rates in nucleophilic aromatic substitutions, validated via kinetic studies .
Q. How can researchers analyze potential reaction mechanisms involving the aldehyde group under varying conditions?
- Methodological Answer :
- Oxidation : Track aldehyde → carboxylic acid conversion using 30% H₂O₂ in acetic acid, monitored via LC-MS (m/z shift +16 for -COOH).
- Thioacetalization : React with 1,3-propanedithiol under BF₃·Et₂O catalysis. Intermediate thioacetals are characterized via ¹H NMR (disappearance of aldehyde proton).
- Kinetic Isotope Effects : Deuterium labeling (e.g., D₂O solvent) identifies proton transfer steps in acid-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
